3-Octanone-13C

Beschreibung

BenchChem offers high-quality 3-Octanone-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Octanone-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H18O |

|---|---|

Molekulargewicht |

143.23 g/mol |

IUPAC-Name |

(313C)nonan-3-one |

InChI |

InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3/i9+1 |

InChI-Schlüssel |

IYTXKIXETAELAV-QBZHADDCSA-N |

Isomerische SMILES |

CCCCCC[13C](=O)CC |

Kanonische SMILES |

CCCCCCC(=O)CC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Navigating the Landscape of 3-Octanone-13C: A Technical Guide for Researchers

A comprehensive overview of 3-Octanone (B92607), with a focus on its isotopically labeled form, 3-Octanone-13C. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical data, experimental insights, and an exploration of relevant biological pathways.

While a specific CAS (Chemical Abstracts Service) number for 3-Octanone-13C is not readily found in common chemical databases, this guide will focus on the properties of its unlabeled counterpart, 3-Octanone (CAS: 106-68-3), which are expected to be nearly identical. We will also delve into the applications and methodologies associated with the use of 13C-labeled ketones in research, providing a framework for its potential use in metabolic studies and drug development.

Core Compound Properties

3-Octanone, also known as ethyl amyl ketone, is a colorless liquid with a characteristic fruity odor. It is a stable organic compound widely used in the flavor and fragrance industry. The key physical and chemical properties of 3-octanone are summarized below, providing a foundational dataset for laboratory use.

Physicochemical Data of 3-Octanone (CAS: 106-68-3)

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [2] |

| Density | 0.822 g/mL at 25 °C | [3] |

| Boiling Point | 167-168 °C | [3] |

| Melting Point | -23 °C | [2] |

| Refractive Index | n20/D 1.415 | [3] |

| Solubility in Water | 2.6 g/L at 20 °C | [2] |

| Vapor Pressure | 2.0 mmHg at 20 °C | [1] |

| Flash Point | 59 °C | [1] |

Spectral Data Summary for 3-Octanone

| Spectral Data Type | Key Features | Reference |

| ¹³C NMR (in CDCl₃) | Shifts [ppm]: 211.66, 42.44, 35.89, 31.59, 23.74, 22.58, 13.96, 7.88 | [2] |

| Mass Spectrum (EI) | Major fragments (m/z): 43, 57, 29, 72, 71 | [2] |

Experimental Protocols: Working with 13C-Labeled Ketones

The primary application of 13C-labeled compounds like 3-Octanone-13C is in metabolic tracing studies.[4] By introducing a labeled substrate into a biological system, researchers can track the metabolic fate of the carbon atoms, providing quantitative insights into metabolic fluxes and pathway activities.[4]

Protocol: In Vivo Metabolic Tracing of 13C-Labeled Ketones

This protocol is adapted from a study on the oxidative metabolism of [2,4-¹³C₂]-D-β-hydroxybutyrate (BHB) in the human brain.[5]

Objective: To measure the uptake and metabolic conversion of a 13C-labeled ketone body in a biological system using Magnetic Resonance Spectroscopy (MRS).

Methodology:

-

Subject Preparation: The study was conducted on healthy, overnight-fasted adult volunteers under an approved Institutional Review Board (IRB) protocol.[5]

-

Infusion of Labeled Ketone:

-

Intravenous (IV) catheters were placed in both antecubital fossa veins.[5]

-

A 200 mM solution of sodium [2,4-¹³C₂]-D-BHB was administered as a bolus infusion at a rate of 16.7 mL/min for 20 minutes.[5]

-

This was followed by a maintenance infusion at a rate of 22 µM/kg-min for 100 minutes to achieve steady-state plasma concentrations of the labeled ketone.[5]

-

-

In Vivo MRS Data Acquisition:

-

A 2.1T human Magnetic Resonance (MR) system equipped with a ¹³C surface coil and quadrature ¹H decoupling coils was used for the study.[5]

-

A localized adiabatic ¹³C-[¹H] polarization transfer sequence was employed for the detection of ¹³C signals from a specific volume of interest (e.g., 6x4x6 cm³ in the occipital-parietal lobes).[5]

-

-

Data Analysis:

-

The acquired ¹³C spectra were analyzed to identify and quantify the labeled metabolites.

-

The incorporation of the ¹³C label into downstream metabolites, such as glutamate (B1630785) and glutamine, provides a measure of the oxidative metabolism of the ketone body.[5]

-

Metabolic modeling can be used to determine the relative consumption of the labeled ketone by different cell types (e.g., neurons vs. astrocytes).[5]

-

Biological Significance: Ketone Bodies in Metabolism and Signaling

While direct signaling pathways for 3-octanone have not been extensively characterized, it is valuable to consider the well-established roles of other ketones, particularly ketone bodies like β-hydroxybutyrate (BHB) and acetoacetate (B1235776) (AcAc), in cellular metabolism and signaling. These pathways provide a conceptual framework for investigating the potential biological activities of 3-octanone.

Ketone Body Metabolism

Ketone bodies are produced in the liver during periods of low glucose availability, such as fasting or a ketogenic diet, through a process called ketogenesis . They are then transported to extrahepatic tissues, like the brain, heart, and skeletal muscle, where they are used as an alternative energy source via ketolysis .[6][7]

Figure 1: Overview of Ketone Body Metabolism.

Ketone Body Signaling

Beyond their role as an energy source, ketone bodies, particularly BHB, have emerged as important signaling molecules that can influence gene expression and cellular function.[6] One of the key mechanisms is the inhibition of histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.[6]

Figure 2: Ketone Body Signaling via HDAC Inhibition.

Conclusion

While the specific biological roles and a dedicated CAS number for 3-Octanone-13C remain to be fully elucidated, the established methodologies for studying other 13C-labeled ketones provide a clear path forward for its investigation. The comprehensive data on unlabeled 3-octanone serves as a critical foundation for its handling and use in experimental settings. Furthermore, the known metabolic and signaling pathways of ketone bodies offer a valuable conceptual framework for exploring the potential impact of 3-octanone and its labeled counterpart in biological systems, opening avenues for new discoveries in metabolism, disease, and drug development.

References

- 1. 3-Octanone - Wikipedia [en.wikipedia.org]

- 2. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-オクタノン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. OXIDATIVE-METABOLISM-OF-13C-LABELED-KETONES-IN-HUMAN-BRAIN [aesnet.org]

- 6. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Weight of 3-Octanone-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular weight of 3-Octanone isotopically labeled with Carbon-13 (³-Octanone-¹³C). Understanding the precise molecular weight of isotopically labeled compounds is fundamental for various applications in drug metabolism studies, metabolic profiling, and as internal standards in quantitative mass spectrometry.

Data Summary

The following table summarizes the atomic and molecular weights used in the calculation of the molecular weight for both standard and Carbon-13 labeled 3-Octanone.

| Atom/Molecule | Chemical Formula | Standard Atomic/Molecular Weight ( g/mol ) | Isotopic Atomic/Molecular Weight of ¹³C Variant ( g/mol ) |

| Carbon (C) | C | 12.011 | 13.00335[1][2][3] |

| Hydrogen (H) | H | 1.008 | 1.008 |

| Oxygen (O) | O | 15.999 | 15.999 |

| 3-Octanone | C₈H₁₆O | 128.21[4][5][6][7] | 129.202 |

Experimental Protocols & Methodologies

The determination of the molecular weight of 3-Octanone-¹³C is a theoretical calculation based on the known atomic weights of its constituent isotopes. The methodology involves the following steps:

-

Determination of the Chemical Formula: The chemical formula for 3-Octanone is established as C₈H₁₆O[4][6][7][8]. This indicates that a molecule of 3-Octanone contains 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom.

-

Standard Molecular Weight Calculation: The molecular weight of unlabeled 3-Octanone is calculated by summing the standard atomic weights of its constituent atoms.

-

(8 x Atomic Weight of C) + (16 x Atomic Weight of H) + (1 x Atomic Weight of O)

-

(8 x 12.011) + (16 x 1.008) + (1 x 15.999) = 96.088 + 16.128 + 15.999 = 128.215 g/mol

-

-

Isotopically Labeled Molecular Weight Calculation (3-Octanone-¹³C): For the calculation of the molecular weight of 3-Octanone-¹³C, it is assumed that one of the eight carbon atoms is a ¹³C isotope.

-

(7 x Standard Atomic Weight of C) + (1 x Atomic Weight of ¹³C) + (16 x Atomic Weight of H) + (1 x Atomic Weight of O)

-

(7 x 12.011) + (1 x 13.00335) + (16 x 1.008) + (1 x 15.999) = 84.077 + 13.00335 + 16.128 + 15.999 = 129.20735 g/mol

-

Visualizations

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of an isotopically labeled compound.

Caption: Workflow for calculating the molecular weight of 3-Octanone and its ¹³C isotopologue.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Isotopes Matter [isotopesmatter.com]

- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 4. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Octanone - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. 3-Octanone [drugfuture.com]

- 8. 3-Octanone [webbook.nist.gov]

Technical Guide: Certificate of Analysis for 3-Octanone-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analysis of 3-Octanone-¹³C, a stable isotope-labeled compound crucial for various research applications, including metabolic studies and as an internal standard in mass spectrometry. This document outlines the typical specifications, detailed analytical methodologies, and key data interpretations.

Quantitative Data Summary

The following table summarizes the key analytical data for a representative batch of 3-Octanone-¹³C.

| Parameter | Specification | Result |

| Chemical Identity | Conforms to structure | Conforms |

| Chemical Purity (GC/MS) | ≥98% | 99.5% |

| Isotopic Enrichment | ≥99 atom % ¹³C | 99.2 atom % ¹³C |

| Chemical Formula | C₇¹³CH₁₆O | C₇¹³CH₁₆O |

| Molecular Weight | 129.22 g/mol | 129.22 g/mol |

| Appearance | Colorless liquid | Conforms |

| Solubility | Soluble in most organic solvents | Conforms |

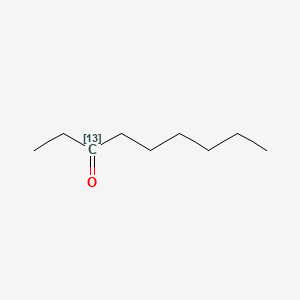

Chemical Structure

The following diagram illustrates the chemical structure of 3-Octanone, with the ¹³C labeled carbon indicated.

A Comprehensive Technical Guide to the Natural Occurrence of 3-Octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 3-octanone (B92607), a volatile organic compound with significant roles in chemical ecology and potential applications in various scientific fields. The document details its presence across different biological kingdoms, outlines its biosynthetic origins, and provides methodologies for its study.

Introduction

3-Octanone is an eight-carbon ketone naturally found in a wide array of organisms, including plants, fungi, bacteria, and insects.[1][2] Its characteristic herbaceous, fruity, and slightly spicy aroma contributes to the scent and flavor profiles of many natural products.[3][4] Beyond its sensory properties, 3-octanone plays crucial roles as a signaling molecule, a defense compound, and a modulator of biological processes. This guide synthesizes current knowledge on its natural distribution, biosynthesis, and the experimental approaches used for its characterization.

Natural Distribution and Quantitative Data

3-Octanone has been identified in a diverse range of natural sources. The following table summarizes the quantitative data on its occurrence in various plants, fungi, and insects.

| Kingdom | Species | Common Name | Part/Source | Concentration/Relative Abundance | Reference |

| Plantae | Lavandula angustifolia | Lavender | Essential Oil | 0.12% - 1.04% (relative GC%) | [5][6][7][8][9] |

| Rosmarinus officinalis | Rosemary | Essential Oil/Infusion Extract | 0.11% - 10.0% (of volatile fraction) | [1][10] | |

| Thymus vulgaris | Thyme | Leaves | Present | [11] | |

| Ocimum basilicum | Basil | Leaves | Present | [11] | |

| Prunus persica var. nucipersica | Nectarine | Fruit Volatiles | Detected | [11] | |

| Fungi | Tricholoma matsutake | Pine Mushroom | Fruiting Body | Main volatile compound; levels vary with grade | [2][12][13][14][15] |

| Pleurotus ostreatus | Oyster Mushroom | Mycelium | High concentrations in toxocysts | [11] | |

| Penicillium spp. | Penicillium | Mycelium | Common metabolite | [16] | |

| Aspergillus spp. | Aspergillus | Mycelium | Common metabolite | ||

| Animalia | Crematogaster spp. | Acrobat Ant | Mandibular Gland | Major component of alarm pheromone | [11] |

| Myrmica scabrinodis | Ant | Mandibular Gland | Major component of alarm pheromone | [17] | |

| Bacteria | Streptomyces coelicolor | Soil Bacterium | Volatiles | Emitted volatile | [18] |

Biosynthesis of 3-Octanone in Fungi

In fungi, 3-octanone is a product of the oxidative cleavage of linoleic acid, a common C18 polyunsaturated fatty acid. This biosynthetic process is part of the oxylipin pathway. The key enzymes involved are lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The proposed pathway begins with the oxygenation of linoleic acid by lipoxygenase, which forms a hydroperoxide intermediate. This intermediate is then cleaved by hydroperoxide lyase to produce C8 compounds. While 1-octen-3-ol (B46169) is a primary product, it can be further metabolized to 3-octanone.

Caption: Biosynthesis pathway of 3-octanone from linoleic acid in fungi.

Signaling and Biological Activity

3-Octanone exhibits significant biological activities, acting as a signaling molecule in plant-microbe interactions and as a toxin.

Volatile 3-octanone emitted by the soil bacterium Streptomyces coelicolor has been shown to influence the growth of Arabidopsis thaliana. It induces the expression of the "KISS ME DEADLY" (KMD) family of F-box genes. This upregulation leads to alterations in auxin and cytokinin homeostasis, resulting in the promotion of lateral root growth and the inhibition of primary root growth.

Caption: Signaling pathway of 3-octanone in Arabidopsis thaliana.

The carnivorous mushroom Pleurotus ostreatus produces 3-octanone as a potent toxin against nematodes. The compound disrupts the integrity of neuronal cell membranes, leading to a rapid influx of calcium ions. This triggers paralysis and subsequent cell death throughout the organism.

Caption: Toxic mechanism of 3-octanone in nematodes.

Experimental Protocols

The analysis of 3-octanone from natural sources typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The following are generalized protocols for its analysis in plant essential oils and fungal volatiles.

This protocol outlines the analysis of 3-octanone in essential oils extracted from plants like lavender and rosemary.

1. Essential Oil Extraction (Hydrodistillation):

-

Place a known mass of fresh or dried plant material (e.g., 100 g) into a distillation flask with a sufficient volume of distilled water.

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask to boiling and continue distillation for 3-4 hours, or until no more oil is collected.

-

Collect the essential oil layer from the condenser and dry it over anhydrous sodium sulfate.

-

Store the oil in a sealed vial at 4°C until analysis.

2. Sample Preparation for GC-MS:

-

Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of hexane (B92381) or dichloromethane).

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 1:50 split ratio).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-400.

-

4. Data Analysis:

-

Identify 3-octanone by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantify 3-octanone using an internal or external standard calibration curve.

This protocol is suitable for the analysis of volatile 3-octanone produced by fungal cultures.

1. Fungal Culture Preparation:

-

Inoculate the fungus of interest onto a suitable solid or liquid medium in a headspace vial (e.g., 20 mL vial).

-

Seal the vial with a PTFE/silicone septum.

-

Incubate the culture under appropriate conditions (temperature, light) for a defined period to allow for volatile production.

2. HS-SPME:

-

Fiber: Use a SPME fiber with a suitable coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Extraction:

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) to facilitate volatilization.

-

Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30-60 minutes).

-

3. GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the hot injector of the GC for thermal desorption of the analytes (e.g., 250°C for 5 minutes in splitless mode).

-

GC-MS Conditions: Follow the GC-MS parameters as outlined in section 5.1.3.

4. Data Analysis:

-

Identify and quantify 3-octanone as described in section 5.1.4.

Caption: General workflow for the analysis of 3-octanone from natural sources.

Conclusion

3-Octanone is a naturally occurring ketone with a widespread distribution across different biological kingdoms. Its roles as a flavor and fragrance component, a semiochemical, and a defense compound highlight its ecological significance. The biosynthesis of 3-octanone in fungi from linoleic acid provides a target for metabolic engineering. Furthermore, its ability to modulate plant growth and its potent nematicidal activity suggest potential applications in agriculture and drug development. The experimental protocols outlined in this guide provide a framework for the reliable identification and quantification of 3-octanone, facilitating further research into its natural occurrence and biological functions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemical compositions and volatile compounds of Tricholoma matsutake from different geographical areas at different stages of maturity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Composition of Two Different Lavender Essential Oils and Their Effect on Facial Skin Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical composition and comparative analysis of lavender essential oil samples from Bulgaria in relation to the pharmacological effects [pharmacia.pensoft.net]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. ijpbp.com [ijpbp.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Chemical compositions and volatile compounds of Tricholoma matsutake from different geographical areas at different stages of maturity [agris.fao.org]

- 14. Flavor Variations in Precious Tricholoma matsutake under Different Drying Processes as Detected with HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of aroma-active compounds in raw and cooked pine-mushrooms (Tricholoma matsutake Sing.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

3-Octanone as a Biomarker for Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of non-invasive biomarkers is a critical objective in modern medicine, facilitating early disease detection, monitoring of progression, and the development of targeted therapies. Volatile organic compounds (VOCs), present in exhaled breath, offer a promising avenue for biomarker discovery due to their direct link to metabolic processes. This technical guide provides an in-depth examination of 3-octanone (B92607), a volatile ketone, as a potential biomarker for disease. While primarily recognized as a secondary metabolite of fungi, its presence has been investigated in the context of fungal infections and liver disease. This document summarizes the existing (though limited) quantitative data, details relevant experimental protocols, and visualizes the key metabolic and analytical pathways to provide a comprehensive resource for researchers in this field.

Introduction to 3-Octanone

3-Octanone (ethyl pentyl ketone) is an eight-carbon volatile ketone. It is recognized as a metabolite in various organisms, including plants, fungi, and humans (where it has been detected as a urinary metabolite).[1] Its most well-documented biological role is as a secondary metabolite produced by fungi, particularly species of Aspergillus and Penicillium.[2] This association has positioned 3-octanone as a candidate biomarker for detecting invasive fungal infections through breath analysis. Furthermore, studies investigating VOC profiles in patients with liver cirrhosis have identified increases in various ketones, including an unspecified "C8-ketone," suggesting a potential, though less direct, link to liver pathophysiology.[3]

Biochemical Pathways Involving 3-Octanone

Fungal Production of 3-Octanone

In fungi, 3-octanone is synthesized via the oxidative degradation of linoleic acid, a common polyunsaturated fatty acid. This pathway is shared with the production of other well-known fungal volatiles, such as 1-octen-3-ol (B46169) (mushroom alcohol). The process is initiated by a lipoxygenase (LOX) or a dioxygenase (DOX) enzyme, which introduces molecular oxygen into linoleic acid to form a hydroperoxide intermediate. A subsequent cleavage of this intermediate by a hydroperoxide lyase (HPL) yields C8 compounds. While 1-octen-3-ol is a primary product, 3-octanone is also formed under specific conditions.[2]

Hypothetical Human Metabolism of 3-Octanone

The specific metabolic fate of 3-octanone in humans has not been extensively detailed. However, based on the established pathways for other ketones and medium-chain fatty acids (MCFAs), a plausible catabolic route can be proposed.[4][5] As a medium-chain ketone, 3-octanone absorbed into the bloodstream would likely be transported to the liver. There, it could enter the mitochondrial matrix and undergo β-oxidation, similar to MCFAs, to yield acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in the synthesis of endogenous ketone bodies (acetoacetate and β-hydroxybutyrate).

Quantitative Data on Ketones as Disease Biomarkers

Direct quantitative data for 3-octanone in clinical populations is scarce in the current literature. In vitro studies confirm its production by fungi like Aspergillus fumigatus, but these findings have not been consistently translated to patient breath samples.[2][6] However, studies on related ketones and other VOCs in liver cirrhosis and fungal infections provide a valuable framework for comparison and highlight the potential of this class of compounds.

| Disease State | Biomarker(s) | Sample Type | Key Finding | Sensitivity / Specificity | Reference |

| Liver Cirrhosis | Limonene, Methanol, 2-Pentanone | Breath | Panel of 3 VOCs showed high diagnostic capability. | AUC = 0.95 | [7] |

| Liver Cirrhosis | C8-Ketone, Monoterpene, 2-Butanone | Breath | C8-Ketone concentration correlated positively with serum bilirubin (B190676) and was higher in severe (Child-Pugh B+C) vs. mild (Child-Pugh A) cirrhosis. | Not specified for single VOC | [3] |

| Liver Cirrhosis | Panel of 11 VOCs (including ketones) | Breath | A specific VOC profile distinguished cirrhotic from non-cirrhotic chronic liver disease patients. | 83% / 87% | [6] |

| Invasive Aspergillosis | α/β-trans-bergamotene, trans-geranylacetone | Breath | A signature of sesquiterpene compounds identified patients with invasive aspergillosis. | 94% / 93% | [8] |

| Chronic Pulmonary Aspergillosis | Limonene, Toluene, Phenol, Ethylbenzene | Breath | Panel of VOCs discriminated CPA patients from community-acquired pneumonia and healthy controls. | 95.8% / 97.9% (vs. HC) | [9] |

| Lung Cancer (NSCLC) | 1-Butanol, 3-Hydroxy-2-butanone | Breath | Concentrations were significantly higher in NSCLC patients compared to controls. | Not specified | [10] |

Note: "C8-Ketone" may include 3-octanone, but was not specifically identified as such in the cited study.

Experimental Protocols for VOC Analysis

The analysis of 3-octanone and other VOCs in biological samples, particularly exhaled breath, requires highly sensitive and specific analytical techniques. The most common workflow involves sample collection, pre-concentration, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The process begins with the non-invasive collection of a breath sample, followed by a concentration step to enrich the low-abundance VOCs, and finally separation and identification using GC-MS.

Detailed Protocol: Breath Analysis via SPME-GC-MS

This protocol is a synthesized methodology based on common practices described in the literature for analyzing VOCs in exhaled breath.[10][11]

1. Subject Preparation:

-

Subjects should be fasting for a minimum of 8 hours prior to sample collection to minimize dietary VOCs.

-

Subjects should rest in a quiet room with controlled air quality for at least 20 minutes before sampling to establish a baseline respiratory state.

2. Sample Collection:

-

Collect a sample of ambient room air in a separate, identical collection bag to serve as a background control.

-

The subject should exhale through a disposable mouthpiece connected to a sample collection device. Discard the initial part of the exhalation, which primarily contains dead-space air.

-

Collect the latter, alveolar-rich portion of the breath into an inert collection bag (e.g., 3-L Tedlar bag). Collect a defined volume or have the subject exhale fully.

-

Seal the bag immediately after collection. Samples should be processed as soon as possible, ideally within 4 hours.

3. Pre-concentration using Solid-Phase Microextraction (SPME):

-

Select an appropriate SPME fiber. A fiber with a mixed-phase coating like Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is effective for a broad range of VOCs, including ketones.

-

Condition the SPME fiber according to the manufacturer's instructions (typically by heating in the GC injection port).

-

Insert the SPME fiber into the Tedlar bag through the septum, exposing the fiber to the breath sample headspace.

-

Allow the fiber to adsorb VOCs for a standardized period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C) to facilitate partitioning of analytes onto the fiber.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C). Desorb the analytes from the fiber onto the GC column in splitless mode for a defined time (e.g., 2-5 minutes) to ensure complete transfer.

-

Gas Chromatography:

-

Column: Use a low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and hold for several minutes to trap volatiles at the head of the column. Then, ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 280°C) to elute all compounds of interest.

-

-

Mass Spectrometry:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 35 to 400.

-

Data Acquisition: Collect data in full scan mode to identify all detectable compounds. Selected Ion Monitoring (SIM) can be used for targeted quantification if higher sensitivity is required.

-

5. Data Analysis:

-

Identification: Identify 3-octanone and other VOCs by comparing their retention times and mass spectra to those of authentic chemical standards and by matching spectra against a reference library (e.g., NIST/Wiley).

-

Quantification: Calculate the concentration of 3-octanone by creating a calibration curve using external standards prepared at known concentrations and analyzed under the same conditions. The peak area of the target compound is used for quantification. Results are typically reported in parts-per-billion by volume (ppbv) or ng/L.

-

Statistical Analysis: Compare the concentrations of 3-octanone between patient and control groups using appropriate statistical tests (e.g., Mann-Whitney U test). Calculate the alveolar gradient (concentration in breath minus concentration in ambient air) to confirm endogenous production.

Conclusion and Future Directions

3-Octanone presents a compelling, yet underdeveloped, candidate as a non-invasive biomarker. Its well-defined origin as a fungal metabolite provides a strong biological rationale for its investigation in the context of infectious diseases like invasive aspergillosis. However, this technical guide highlights a critical gap in the existing research: a lack of robust, quantitative clinical data confirming elevated levels of 3-octanone in patient populations. While other ketones have shown promise in diagnosing liver cirrhosis, the specific role of 3-octanone remains unconfirmed.

For drug development professionals and researchers, the path forward requires a focus on validation. Future studies should employ standardized and rigorous methodologies, such as the SPME-GC-MS protocol detailed herein, to conduct large-scale clinical trials. These studies must specifically quantify 3-octanone concentrations in the breath of patients with suspected fungal infections and various stages of liver disease against well-characterized control groups. Establishing a definitive, quantitative link between 3-octanone and a specific disease state is the essential next step to unlock its potential as a clinically useful biomarker.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. The Volatome of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid “Breath-Print” of Liver Cirrhosis by Proton Transfer Reaction Time-of-Flight Mass Spectrometry. A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling of volatile organic compounds produced by clinical Aspergillus isolates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Volatile Biomarkers in Breath Associated With Liver Cirrhosis — Comparisons of Pre- and Post-liver Transplant Breath Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Breath Fungal Secondary Metabolite Signature to Diagnose Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exhaled Volatile Organic Compounds for Identifying Patients With Chronic Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative breath analysis of volatile organic compounds of lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry Applications for Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Octanone-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 3-Octanone-13C, including supplier details, primary applications, and detailed experimental protocols. It is intended to serve as a valuable resource for professionals engaged in metabolic research, mass spectrometry, and drug development.

Introduction to 3-Octanone-13C

3-Octanone (B92607) is a naturally occurring eight-carbon ketone found in various plants like lavender and herbs such as rosemary.[1][2] It also functions as a metabolite in fungi and humans.[3] The isotopically labeled version, 3-Octanone-13C, incorporates a heavy carbon isotope (¹³C) at a specific position in its molecular structure. This labeling makes it an invaluable tool in scientific research, particularly for tracer studies in metabolic pathways and as an internal standard for quantitative analysis using mass spectrometry.[4][5]

The use of ¹³C-labeled compounds is central to metabolic flux analysis, allowing researchers to track the transformation of carbon atoms through complex biological networks.[4][5] This provides critical insights into cellular physiology and disease states.[5][6] In quantitative mass spectrometry, ¹³C-labeled internal standards are considered the gold standard because they co-elute with the unlabeled analyte and exhibit identical chemical behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy of quantification.[7][8][9][10]

Supplier Information for 3-Octanone-13C

The availability and specifications of 3-Octanone-13C can vary between suppliers. Researchers should consider factors such as isotopic purity, chemical purity, available quantities, and formulation when selecting a supplier. Below is a summary of publicly available information from various chemical suppliers.

| Supplier | Product Name | Catalog Number | Purity/Enrichment | Available Quantities |

| IsoSciences | 3-Octanone-[3-13C] | 18072 | ≥95% | 1mg |

| MedChemExpress (via Immunomart) | 3-Octanone-13C | HY-141925S | Not Specified | 1mg (Out of Stock) |

| Shanghai Saikerui Biotechnology | 3-Octanone-[3-13C] | Not Specified | Not Specified | Not Specified |

| Shanghai Beiwanta Biotechnology | 3-Octanone-[3-13C] | Not Specified | Not Specified | Not Specified |

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Applications & Experimental Protocols

The primary applications of 3-Octanone-13C are in metabolic research and as an internal standard. Its precursor, octanoate (B1194180) (a medium-chain fatty acid), is known to be metabolized in the liver, entering the mitochondria and participating in the Krebs cycle and ketogenesis.[11]

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. A stable isotope-labeled internal standard (SIL-IS), such as 3-Octanone-13C, is the ideal solution to compensate for these effects.[9][10]

Experimental Protocol: Quantification of 3-Octanone in a Biological Matrix using LC-MS/MS

-

Preparation of Standard Solutions:

-

Prepare a stock solution of unlabeled 3-octanone (analyte) in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a stock solution of 3-Octanone-13C (internal standard, IS) at a concentration of 1 mg/mL in the same solvent.

-

Create a series of calibration standards by serially diluting the analyte stock solution and spiking a constant, known concentration of the IS into each standard.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine, or cell lysate) on ice.

-

To 100 µL of the sample, add 10 µL of the IS working solution.

-

Perform a protein precipitation extraction by adding 400 µL of ice-cold acetonitrile (B52724).

-

Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).

-

Analyte (3-Octanone): Monitor the transition of the parent ion to a specific product ion.

-

IS (3-Octanone-13C): Monitor the corresponding transition, which will have a mass shift due to the ¹³C label.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 3-octanone in the biological samples by interpolating their peak area ratios from the calibration curve.

-

¹³C-labeled substrates are widely used in non-invasive breath tests to diagnose various conditions and study metabolic function.[12][13][14][15][16] The principle involves administering a ¹³C-labeled compound which, when metabolized by the body, produces ¹³CO₂ that is exhaled in the breath. The rate of ¹³CO₂ appearance provides a direct measure of the metabolic pathway's activity. While protocols often use ¹³C-Urea for H. pylori detection, similar principles apply to other substrates like medium-chain fatty acids to assess liver function.

Experimental Protocol: Non-Invasive ¹³C Breath Test for Substrate Metabolism

-

Subject Preparation:

-

Subjects must fast for a minimum of 2-8 hours prior to the test to ensure a stable baseline metabolic state.[13][15]

-

Certain medications, such as antibiotics or proton pump inhibitors, may need to be discontinued (B1498344) for a specific period before the test.[13]

-

-

Baseline Sample Collection:

-

Collect a baseline breath sample by having the subject exhale completely into a specialized collection bag or tube.[15] This sample represents the natural abundance of ¹³CO₂.

-

-

Substrate Administration:

-

Post-Dose Sample Collection:

-

Sample Analysis:

-

Analyze the collected breath samples for their ¹³CO₂/¹²CO₂ ratio using Isotope Ratio Mass Spectrometry (IRMS) or a non-dispersive infrared spectrometer.

-

-

Data Interpretation:

-

The results are typically expressed as the change in the ¹³CO₂/¹²CO₂ ratio over the baseline, known as the "delta over baseline" (DOB).

-

A significant increase in the DOB value indicates that the ¹³C-labeled substrate has been successfully metabolized. The time to peak exhalation and the total ¹³CO₂ exhaled can provide quantitative measures of metabolic function.

-

Visualizations

The following diagrams illustrate the logical workflows and pathways described in the protocols.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Caption: Logical workflow for a non-invasive ¹³C breath test to assess substrate metabolism.

References

- 1. 3-Octanone - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]

- 7. 13C Labeled internal standards | LIBIOS [libios.fr]

- 8. romerlabs.com [romerlabs.com]

- 9. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. foodriskmanagement.com [foodriskmanagement.com]

- 11. Ketogenesis in the living rat followed by 13C-NMR spectroscopy. Infusion of [1,3-13C]octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C-UREA Breath Test - FV Hospital [fvhospital.com]

- 14. digestivehealth.org.au [digestivehealth.org.au]

- 15. headwaybio.com [headwaybio.com]

- 16. Comparison of different protocols for 13C-urea breath test for the diagnosis of Helicobacter pylori infection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Use of 3-Octanone-¹³C as an Internal Standard for Accurate Quantification of Volatile and Semi-Volatile Compounds

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and accurate quantification of analytes in complex matrices is a cornerstone of research and development in the pharmaceutical and chemical industries. The use of stable isotope-labeled internal standards is a widely accepted and robust method to correct for analyte loss during sample preparation and for variations in instrument response, such as matrix effects in mass spectrometry. This document provides a detailed application note and protocol for the use of 3-Octanone-¹³C as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs), particularly in complex biological or environmental samples.

3-Octanone-¹³C is an ideal internal standard for the quantification of the unlabeled 3-octanone (B92607), a naturally occurring ketone found in various sources, and other structurally similar volatile compounds. Its physicochemical properties closely mimic the analyte of interest, ensuring co-elution in chromatographic systems and similar ionization efficiency in mass spectrometry. The mass shift provided by the ¹³C isotope allows for clear differentiation between the analyte and the internal standard, enabling accurate ratiometric quantification.

Core Principles of Stable Isotope Dilution Analysis (SIDA)

Stable isotope dilution analysis is a powerful technique for quantitative analysis that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow. The fundamental principle is that the labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and injection. Any losses or variations encountered will affect both the analyte and the internal standard to the same extent. Therefore, the ratio of the analyte to the internal standard remains constant. By measuring this ratio using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined.

The key advantages of using a stable isotope-labeled internal standard like 3-Octanone-¹³C include:

-

Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the internal standard is chemically identical, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: Analyte loss can occur at various stages of sample preparation, such as extraction, evaporation, and transfer steps. The use of an internal standard added at the beginning of the process effectively compensates for these losses.

-

Improved Precision and Accuracy: By minimizing the impact of experimental variations, SIDA significantly improves the precision and accuracy of quantitative measurements.

Applications

3-Octanone-¹³C can be employed as an internal standard in a variety of applications, including:

-

Biomarker Quantification: 3-Octanone has been identified as a potential biomarker in various biological matrices. Its accurate quantification is crucial for clinical and diagnostic research.

-

Environmental Monitoring: Analysis of volatile organic compounds in air, water, and soil samples.

-

Food and Flavor Analysis: Quantification of flavor and aroma compounds in food products.

-

Drug Development: In metabolic studies, to trace the fate of compounds and quantify metabolites.

Experimental Protocols

The following protocols provide a general framework for the use of 3-Octanone-¹³C as an internal standard in GC-MS analysis. Optimization of these protocols may be required for specific applications and sample matrices.

Protocol 1: General Quantitative Analysis of 3-Octanone in a Liquid Matrix (e.g., Plasma, Urine) by GC-MS

1. Materials and Reagents

-

3-Octanone (analyte standard)

-

3-Octanone-¹³C (internal standard)

-

Organic solvent (e.g., ethyl acetate, dichloromethane, hexane), GC grade

-

Anhydrous sodium sulfate

-

Sample vials, caps, and septa

-

Pipettes and syringes

2. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 3-octanone and dissolve it in 10 mL of the chosen organic solvent.

-

Accurately weigh approximately 10 mg of 3-Octanone-¹³C and dissolve it in 10 mL of the same organic solvent.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the 3-octanone primary stock solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

-

Internal Standard Spiking Solution (e.g., 10 µg/mL):

-

Dilute the 3-Octanone-¹³C primary stock solution to a final concentration that will result in a robust signal in the GC-MS analysis when added to the samples.

-

3. Sample Preparation

-

To 1 mL of the liquid sample (e.g., plasma, urine) in a glass vial, add a known volume (e.g., 10 µL) of the internal standard spiking solution (3-Octanone-¹³C).

-

Vortex the sample for 30 seconds.

-

Add 2 mL of the extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously for 2 minutes to extract the analyte and internal standard.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean vial.

-

Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC-MS autosampler vial.

4. Preparation of Calibration Curve Samples

-

To a series of clean vials, add a known volume (e.g., 10 µL) of the internal standard spiking solution to each.

-

Add the appropriate volume of each working standard solution to the vials to create a calibration curve.

-

Adjust the final volume to be the same as the prepared samples with the organic solvent.

5. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

3-Octanone (Analyte): Monitor characteristic ions (e.g., m/z 71, 86, 128). The exact ions should be confirmed by running a full scan of the standard.

-

3-Octanone-¹³C (Internal Standard): Monitor the corresponding isotopically shifted ions (e.g., m/z 72, 87, 129+n, where n is the number of ¹³C atoms).

-

-

6. Data Analysis

-

Integrate the peak areas for the selected ions of both 3-octanone and 3-Octanone-¹³C.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 3-octanone in the unknown samples by interpolating their response ratios on the calibration curve.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Example Calibration Curve Data for 3-Octanone Quantification

| Standard Concentration (µg/mL) | Analyte Peak Area (m/z 71) | Internal Standard Peak Area (m/z 72) | Response Ratio (Analyte/IS) |

| 0.1 | 15,234 | 1,510,876 | 0.010 |

| 0.5 | 76,170 | 1,525,432 | 0.050 |

| 1.0 | 153,890 | 1,530,112 | 0.101 |

| 5.0 | 775,450 | 1,545,321 | 0.502 |

| 10.0 | 1,560,321 | 1,550,987 | 1.006 |

| 50.0 | 7,854,321 | 1,565,432 | 5.017 |

| 100.0 | 15,876,543 | 1,570,123 | 10.112 |

Table 2: Example Quantification of 3-Octanone in Unknown Samples

| Sample ID | Analyte Peak Area (m/z 71) | Internal Standard Peak Area (m/z 72) | Response Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Sample A | 456,789 | 1,532,109 | 0.298 | 2.96 |

| Sample B | 1,234,567 | 1,543,210 | 0.800 | 7.95 |

| Sample C | 87,654 | 1,521,987 | 0.058 | 0.57 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.

Caption: Experimental workflow for the quantification of 3-octanone using 3-Octanone-¹³C as an internal standard.

Caption: Simplified metabolic pathway of medium-chain fatty acids leading to the formation of ketone bodies.

Application Note: Quantification of Volatile Organic Compounds Using 3-Octanone-¹³C as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile Organic Compounds (VOCs) are a broad class of chemicals that are of significant interest in environmental monitoring, food and beverage quality control, and clinical diagnostics, including drug development. Accurate and precise quantification of VOCs is crucial for these applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of VOCs, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is best practice for achieving accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[1]

This application note provides a detailed protocol for the quantification of a range of VOCs in various matrices using 3-Octanone-¹³C as an internal standard. 3-Octanone is a ketone that is found in various natural sources and is a suitable representative for a range of medium-volatility ketones and other VOCs. The carbon-13 isotope labeled version (3-Octanone-¹³C) is an ideal internal standard as it co-elutes with the unlabeled analogue but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise and accurate quantification, even in complex sample matrices.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the quantification of VOCs using 3-Octanone-¹³C as an internal standard. The primary analytical technique described is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

Materials and Reagents

-

Analytes: A certified reference standard mix of target VOCs (e.g., ketones, aldehydes, aromatic hydrocarbons) in methanol (B129727) (or other suitable solvent) at a concentration of 100 µg/mL.

-

Internal Standard: 3-Octanone-¹³C solution in methanol (100 µg/mL).

-

Solvents: GC-grade methanol, acetone, and hexane.

-

Water: Deionized or ultrapure water.

-

Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas, 99.999% purity).

-

Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

Equipment

-

Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer (MS): Agilent 5977B or equivalent single quadrupole mass spectrometer with an electron ionization (EI) source.

-

Headspace Autosampler: Agilent 7697A or equivalent.

-

GC Column: DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness).

-

Analytical Balance: Capable of weighing to 0.0001 g.

-

Pipettes and Syringes: Calibrated for accurate liquid handling.

Sample Preparation

The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the VOC standard mix and a constant amount of the 3-Octanone-¹³C internal standard into a clean matrix (e.g., deionized water for aqueous samples, or a stripped oil for lipid-rich matrices). A typical calibration curve might include concentrations ranging from 1 to 100 ng/mL.

-

Sample Preparation:

-

Aqueous Samples (e.g., water, beverages): Place 5 mL of the sample into a 20 mL headspace vial.

-

Solid Samples (e.g., food, tissue): Weigh 1 g of the homogenized sample into a 20 mL headspace vial and add 4 mL of deionized water.

-

Biological Fluids (e.g., plasma, urine): Place 1 mL of the fluid into a 20 mL headspace vial and add 4 mL of deionized water.

-

-

Internal Standard Spiking: Add a precise volume of the 3-Octanone-¹³C internal standard solution to each sample and calibration standard vial to achieve a final concentration of 20 ng/mL.

-

Vial Sealing: Immediately seal the vials with the magnetic screw caps.

-

Vortexing: Gently vortex each vial for 10 seconds to ensure thorough mixing.

HS-GC-MS Method

The following table outlines the optimized instrumental parameters for the analysis of VOCs.

| Parameter | Condition |

| Headspace Autosampler | |

| Oven Temperature | 80 °C |

| Loop Temperature | 90 °C |

| Transfer Line Temperature | 100 °C |

| Vial Equilibration Time | 15 min |

| Injection Volume | 1 mL |

| Gas Chromatograph | |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Oven Program | Initial temp 40 °C, hold for 5 min; ramp at 10 °C/min to 240 °C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for each target VOC and the 3-Octanone-¹³C internal standard.

-

Calibration Curve: Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantification: Determine the concentration of each VOC in the samples by using the response factor from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for a selection of common VOCs using the described method. This data is representative and may vary depending on the specific instrumentation and sample matrix.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Average Recovery (%) | Limit of Quantification (LOQ) (ng/mL) |

| Acetone | 4.2 | 43 | 58 | 98 | 5 |

| 2-Butanone | 6.8 | 43 | 72 | 102 | 2 |

| 2-Pentanone | 9.1 | 43 | 86 | 99 | 1 |

| Benzene | 10.5 | 78 | 77 | 95 | 0.5 |

| Toluene | 13.2 | 91 | 92 | 97 | 0.5 |

| Ethylbenzene | 15.6 | 91 | 106 | 96 | 0.5 |

| m,p-Xylene | 15.8 | 91 | 106 | 98 | 1 |

| o-Xylene | 16.3 | 91 | 106 | 97 | 1 |

| Styrene | 17.1 | 104 | 78 | 94 | 1 |

| 3-Octanone-¹³C (IS) | 14.5 | 60 | 130 | - | - |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the quantification of VOCs using 3-Octanone-¹³C.

Caption: Experimental workflow for VOC quantification.

Caption: Logical relationship for internal standard quantification.

Conclusion

The use of 3-Octanone-¹³C as an internal standard provides a robust and reliable method for the quantification of a wide range of volatile organic compounds by HS-GC-MS. This approach effectively compensates for matrix effects and variations in analytical conditions, leading to high accuracy and precision. The detailed protocol and representative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals engaged in VOC analysis. The methodologies can be adapted to various sample types, making it a versatile tool for diverse research and industrial applications.

References

Application Note: Quantitative Analysis of Flavor Compounds in Food Matrices using GC-MS with 3-Octanone-13C as an Internal Standard

Introduction

The characteristic flavor and aroma of food products are determined by a complex mixture of volatile and semi-volatile organic compounds. The accurate quantification of these compounds is crucial for quality control, product development, and authenticity assessment in the food and beverage industry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of flavor compounds.[1][2] When coupled with the stable isotope dilution assay (SIDA), GC-MS provides a highly accurate and precise method for quantification.[3][4][5] This application note describes a detailed protocol for the quantitative analysis of various flavor compounds in food matrices using 3-Octanone-13C as an internal standard. The use of a ¹³C-labeled internal standard, which is chemically identical to the analyte's class but mass-shifted, compensates for variations in sample preparation and instrument response, leading to highly reliable results.[3][6]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of flavor compounds using an internal standard is depicted in the following diagram.

Caption: Figure 1. A schematic overview of the key steps involved in the quantitative analysis of flavor compounds from sample preparation to data analysis.

Detailed Experimental Protocols

This section provides a comprehensive protocol for the analysis of flavor compounds in a liquid food matrix (e.g., fruit juice) using liquid-liquid extraction (LLE) and GC-MS with 3-Octanone-¹³C as an internal standard.

Materials and Reagents

-

Volumetric flasks and pipettes

-

Centrifuge tubes (15 mL)

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

3-Octanone-¹³C internal standard solution (10 µg/mL in methanol)

-

Standard solutions of target flavor compounds

Sample Preparation

-

Sample Collection: Obtain a representative 5 mL aliquot of the liquid food sample.

-

Internal Standard Spiking: Spike the sample with 100 µL of the 10 µg/mL 3-Octanone-¹³C internal standard solution to achieve a final concentration of 200 ng/mL. Vortex for 30 seconds to ensure thorough mixing.

-

Liquid-Liquid Extraction:

-

Add 2 mL of dichloromethane to the spiked sample in a 15 mL centrifuge tube.

-

Vortex vigorously for 2 minutes to facilitate the extraction of volatile compounds into the organic phase.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.

-

Repeat the extraction step with an additional 2 mL of DCM and combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Gently evaporate the solvent under a stream of nitrogen at room temperature to a final volume of approximately 100 µL.

-

-

Sample Transfer: Transfer the concentrated extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and target analytes.

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at a rate of 5°C/min

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 40-450) for identification.

Data Presentation: Quantitative Data Summary

The following table summarizes the retention times and characteristic mass-to-charge ratios (m/z) for selected flavor compounds and the internal standard, 3-Octanone-¹³C. The quantification ion is the primary ion used for calculating the peak area, while the qualifier ions are used for confirmation of the compound's identity. The mass for 3-Octanone-¹³C is inferred based on the likely incorporation of a single ¹³C atom.

| Compound Name | Class | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |

| Ethyl Acetate | Ester | ~3.5 | 61 | 43, 45 |

| Ethyl Butyrate | Ester | ~7.9 | 88 | 43, 73 |

| Hexanal | Aldehyde | ~6.8 | 56 | 44, 72 |

| 1-Hexanol | Alcohol | ~8.2 | 56 | 43, 84 |

| Limonene | Terpene | ~11.8 | 93 | 68, 77 |

| Linalool | Terpene Alcohol | ~12.5 | 93 | 71, 121 |

| 2-Heptanone | Ketone | ~9.1 | 43 | 58, 99 |

| 3-Octanone-¹³C (IS) | Ketone | ~10.5 | 129 | 57, 87 |

| Benzaldehyde | Aldehyde | ~13.2 | 106 | 77, 105 |

| γ-Nonalactone | Lactone | ~16.5 | 85 | 41, 156 |

Note: Retention times are approximate and can vary depending on the specific GC column and conditions used. The m/z values for 3-Octanone-¹³C are predicted based on the fragmentation pattern of 3-Octanone and the incorporation of one ¹³C atom.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the quantification of an analyte using an internal standard in GC-MS.

Caption: Figure 2. The logical flow of calculating the concentration of an analyte using the response ratio to an internal standard.

This application note provides a detailed framework for the quantitative analysis of flavor compounds in food matrices using GC-MS with 3-Octanone-¹³C as an internal standard. The stable isotope dilution approach offers high accuracy and precision by correcting for variations during sample handling and analysis. The provided protocol and data serve as a valuable resource for researchers, scientists, and professionals in the food and drug development industries for reliable flavor compound quantification.

References

- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

Application Note: High-Precision Quantification of Buspirone in Human Plasma using a 13C-Labeled Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of buspirone (B1668070) in human plasma. To counteract matrix effects and variability in sample processing, a stable isotope-labeled internal standard, Buspirone-¹³C₆, is employed. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with comprehensive data presented in tabular and graphical formats.

Introduction

Buspirone is an anxiolytic agent used in the treatment of generalized anxiety disorder. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[1][2] However, ion suppression or enhancement, commonly known as matrix effects, can significantly impact the accuracy and precision of quantification.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these effects.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[2] This co-eluting property provides the most effective compensation for signal variations.[3] While deuterium-labeled standards are common, ¹³C-labeled standards are often superior due to their greater isotopic stability and a reduced likelihood of chromatographic separation from the analyte.[3][4] This application note details a validated LC-MS/MS method for buspirone quantification in human plasma utilizing Buspirone-¹³C₆ as the internal standard.

Experimental

Materials and Reagents

-

Buspirone hydrochloride (Reference Standard)

-

Buspirone-¹³C₆ hydrochloride (Internal Standard)

-

Human plasma (K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

-

Liquid Chromatography: Shimadzu Nexera X2 or equivalent UHPLC system

-

Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

Stock and Working Solutions

-

Buspirone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of buspirone hydrochloride in 10 mL of methanol.

-

Buspirone-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Buspirone-¹³C₆ hydrochloride in 10 mL of methanol.

-

Buspirone Working Solutions: Prepare serial dilutions of the buspirone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Buspirone-¹³C₆ stock solution in 50:50 (v/v) acetonitrile:water.

Protocols

Sample Preparation: Solid Phase Extraction (SPE)

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To 200 µL of each plasma sample, add 50 µL of the Internal Standard Working Solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex again.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see Table 1).

LC-MS/MS Method

The liquid chromatography and mass spectrometry parameters are detailed in Table 1 and Table 2, respectively. The method utilizes a reversed-phase C18 column with a gradient elution to achieve optimal separation of buspirone from endogenous plasma components. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for selective and sensitive detection.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 2.5 min, hold at 95% B for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 4.0 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Buspirone | 386.2 | 122.1 | 80 V | 35 eV |

| Buspirone-¹³C₆ | 392.2 | 122.1 | 80 V | 35 eV |

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.

Results and Discussion

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 ng/mL to 50 ng/mL. A weighted (1/x²) linear regression model was used to fit the data. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10 and acceptable precision and accuracy.

Table 4: Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean, n=3) |

| 0.1 | 0.0052 |

| 0.2 | 0.0105 |

| 0.5 | 0.0261 |

| 1.0 | 0.0518 |

| 2.5 | 0.1295 |

| 5.0 | 0.2591 |

| 10.0 | 0.5183 |

| 25.0 | 1.2957 |

| 50.0 | 2.5914 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results, summarized in Table 5, demonstrate that the method is both precise and accurate, with coefficients of variation (%CV) below 15% and accuracy within ±15% of the nominal values.

Table 5: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day %CV | Intra-day %Accuracy | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day %CV | Inter-day %Accuracy |

| LLOQ | 0.1 | 0.108 | 8.2 | 108.0 | 0.105 | 9.5 | 105.0 |

| LQC | 0.3 | 0.315 | 6.5 | 105.0 | 0.309 | 7.8 | 103.0 |

| MQC | 3.0 | 2.91 | 4.8 | 97.0 | 2.97 | 5.9 | 99.0 |

| HQC | 40.0 | 41.2 | 3.5 | 103.0 | 40.8 | 4.2 | 102.0 |

Recovery and Matrix Effect

The extraction recovery of buspirone was consistent across the QC levels, averaging 85.7%. The use of the ¹³C-labeled internal standard effectively compensated for any variability in the extraction process. The matrix effect was assessed and found to be minimal, with the normalized matrix factor ranging from 0.95 to 1.04, indicating that the SIL-IS successfully corrected for ion suppression/enhancement.

Visualizations

Caption: Experimental workflow for buspirone quantification.

Caption: Principle of stable isotope-labeled internal standards.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for quantifying buspirone in human plasma. The incorporation of a ¹³C-labeled internal standard is critical for compensating for matrix effects and procedural variability, thereby ensuring the high quality of the bioanalytical data. This method is well-suited for high-throughput analysis in clinical and research settings.

References

- 1. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Application of 3-Octanone-¹³C in Food and Beverage Analysis: A Detailed Overview

Introduction

3-Octanone (B92607) is a naturally occurring ketone found in a variety of foods and beverages, contributing characteristic flavor and aroma profiles described as mushroom-like, earthy, and fruity. Its presence and concentration are critical quality indicators in products such as dairy, coffee, and certain fruits. Accurate quantification of 3-octanone is therefore essential for quality control, process optimization, and flavor research in the food and beverage industry. The use of a stable isotope-labeled internal standard, specifically 3-Octanone-¹³C, in conjunction with gas chromatography-mass spectrometry (GC-MS), provides a robust and highly accurate method for this purpose through Stable Isotope Dilution Assay (SIDA). This application note details the principles, protocols, and data presentation for the quantitative analysis of 3-octanone in food and beverage matrices using 3-Octanone-¹³C.

Stable isotope dilution analysis is a powerful technique that overcomes the challenges of matrix effects and variations in sample preparation and injection volume that can affect the accuracy of other quantitative methods.[1] By introducing a known amount of the ¹³C-labeled internal standard to the sample at the beginning of the analytical workflow, the ratio of the analyte to the internal standard can be measured with high precision. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation, ensuring that any losses or variations affect both compounds equally.[1]